

# occurrence of chloropropanols in fermented foods

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## Compound of Interest

Compound Name: *Chloropropanol*

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An In-depth Technical Guide on the Occurrence of **Chloropropanols** in Fermented Foods

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Chloropropanols** are a class of chemical contaminants that can form in foods during processing.<sup>[1]</sup> The most prominent among them are 3-monochloropropane-1,2-diol (3-MCPD) and 1,3-dichloro-2-propanol (1,3-DCP).<sup>[1][2]</sup> These compounds have garnered significant attention from regulatory bodies and the scientific community due to their toxicological profiles.<sup>[3]</sup> 3-MCPD is classified by the International Agency for Research on Cancer (IARC) as a "possible human carcinogen" (Group 2B), with established nephrotoxic and reproductive effects in animal studies.<sup>[3][4][5]</sup> 1,3-DCP is considered a genotoxic carcinogen.<sup>[3][6]</sup>

While initially associated with acid-hydrolyzed vegetable protein (acid-HVP), a savory food ingredient, their presence has been confirmed in a wide range of foods, including fermented products.<sup>[7]</sup> This guide provides a comprehensive technical overview of the formation, occurrence, toxicology, and analysis of **chloropropanols** in fermented foods, with a primary focus on soy sauce and related products.

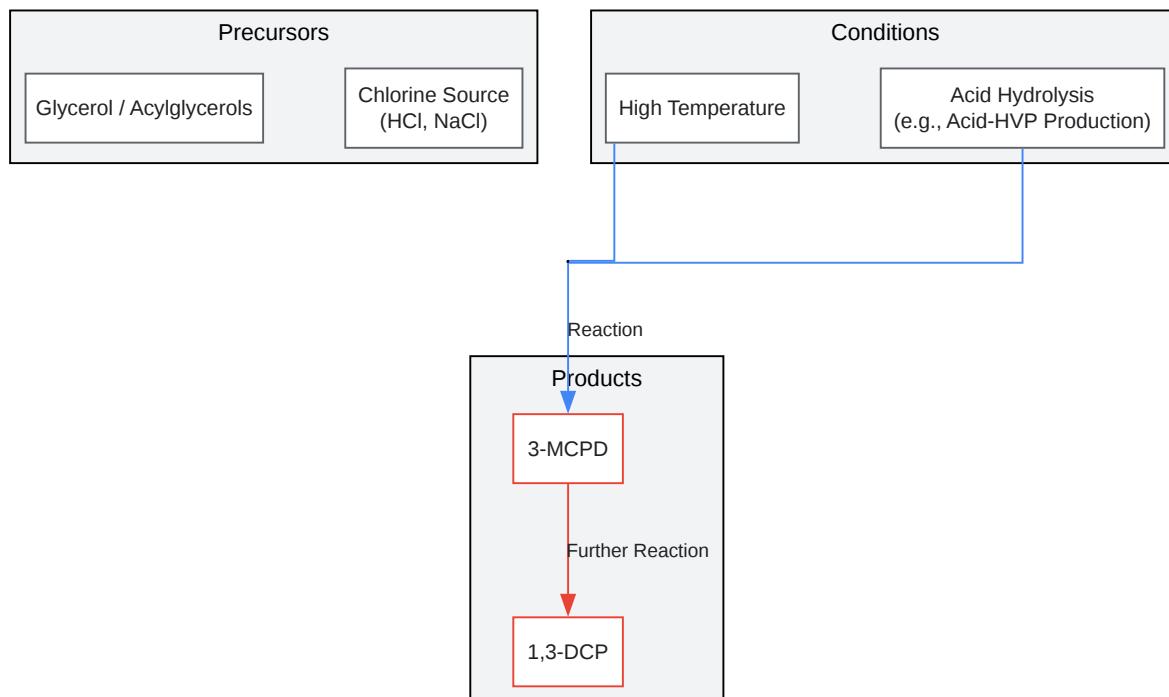
## Formation Mechanisms in Fermented Foods

**Chloropropanols** are not typically found in traditionally fermented foods; their presence is almost exclusively linked to processes involving acid hydrolysis at high temperatures.<sup>[2]</sup>

### Key Formation Factors:

- Precursors: The primary precursors are glycerol, acylglycerols (lipids), and phospholipids present in the raw materials (e.g., defatted soy meal).[1][8]
- Chlorine Source: A source of chlorine ions is essential. In the context of fermented foods like soy sauce, this can be hydrochloric acid (HCl) used for rapid protein hydrolysis (acid-HVP production) or, to a lesser extent, high concentrations of sodium chloride (salt) under specific conditions.[2][9]
- High Temperature: Thermal processing is a critical catalyst for the reaction between lipids and the chlorine source.[2][8]

The primary route for **chloropropanol** formation in soy sauce is the use of acid-HVP as a base ingredient or as a flavor enhancer.[4][8] During the production of acid-HVP, defatted vegetable proteins are boiled with hydrochloric acid, which breaks them down into amino acids. Residual fats in the protein material react with the HCl at high temperatures to form 3-MCPD.[2][4] 1,3-DCP can subsequently be formed from the 3-MCPD precursor, particularly in the presence of acetic acid.[4][6] In contrast, traditionally brewed soy sauces, which rely on enzymatic fermentation over several months, do not involve these harsh conditions and consequently have undetectable or very low levels of these contaminants.[2]



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Figure 1. Formation pathway of **chloropropanols** in food processing.

## Quantitative Occurrence in Fermented Foods

Numerous surveys have been conducted globally to quantify the levels of 3-MCPD and 1,3-DCP in fermented food products, primarily soy sauces and related seasonings. The data consistently shows a strong correlation between the production method and contamination levels.

## Table 1: Occurrence of 3-MCPD in Soy Sauce and Related Products

Country/Region	Year of Survey	No. of Samples	3-MCPD Range (mg/kg)	Key Findings & Reference
United Kingdom	2002	99	<0.01 - >1.0	Significant reduction from 2000; 8 samples > 0.01 mg/kg.[4]
Australia/NZ	2003	39	<0.01 - 148.2	14 samples > 0.02 mg/kg; highest in a soy seasoning sauce.[4]
USA	2003	-		Market sampling showed very high levels in some products. [6][10]
USA	2015	60		Post-FDA regulation, levels were significantly lower; none > 1 mg/kg.[6][10]
Taiwan	2002	144 (domestic)	<0.01 - >1.0	10 domestic samples exceeded the 1 ppm limit.[11]
Taiwan	2002	26 (imported)	<0.01 - 0.03	Imported samples showed much lower levels.[11]
Korea	2020	31	ND - 0.055	Mean of 11.62 µg/kg; 23% of samples exceeded the

				Korean limit of 20 µg/kg. <a href="#">[12]</a>
China	-	-	up to 189	Chinese samples showed the highest concentration in a global review. <a href="#">[13]</a>

MDL: Method Detection Limit; ND: Not Detected.

**Table 2: Occurrence of 1,3-DCP in Soy Sauce**

Country/Region	Year of Survey	No. of Samples	1,3-DCP Range (mg/kg)	Key Findings & Reference
USA	2003	-	>0.00005 - 9.8	40% of samples had detectable levels. <a href="#">[6]</a>
Various	2004 (EU Report)	-	-	Ratio of 1,3-DCP to 3-MCPD ranges widely from 1:2 to 1:3630. <a href="#">[4][14]</a>
-	-	-	-	1,3-DCP is found less frequently than 3-MCPD and generally at lower levels. <a href="#">[14]</a>

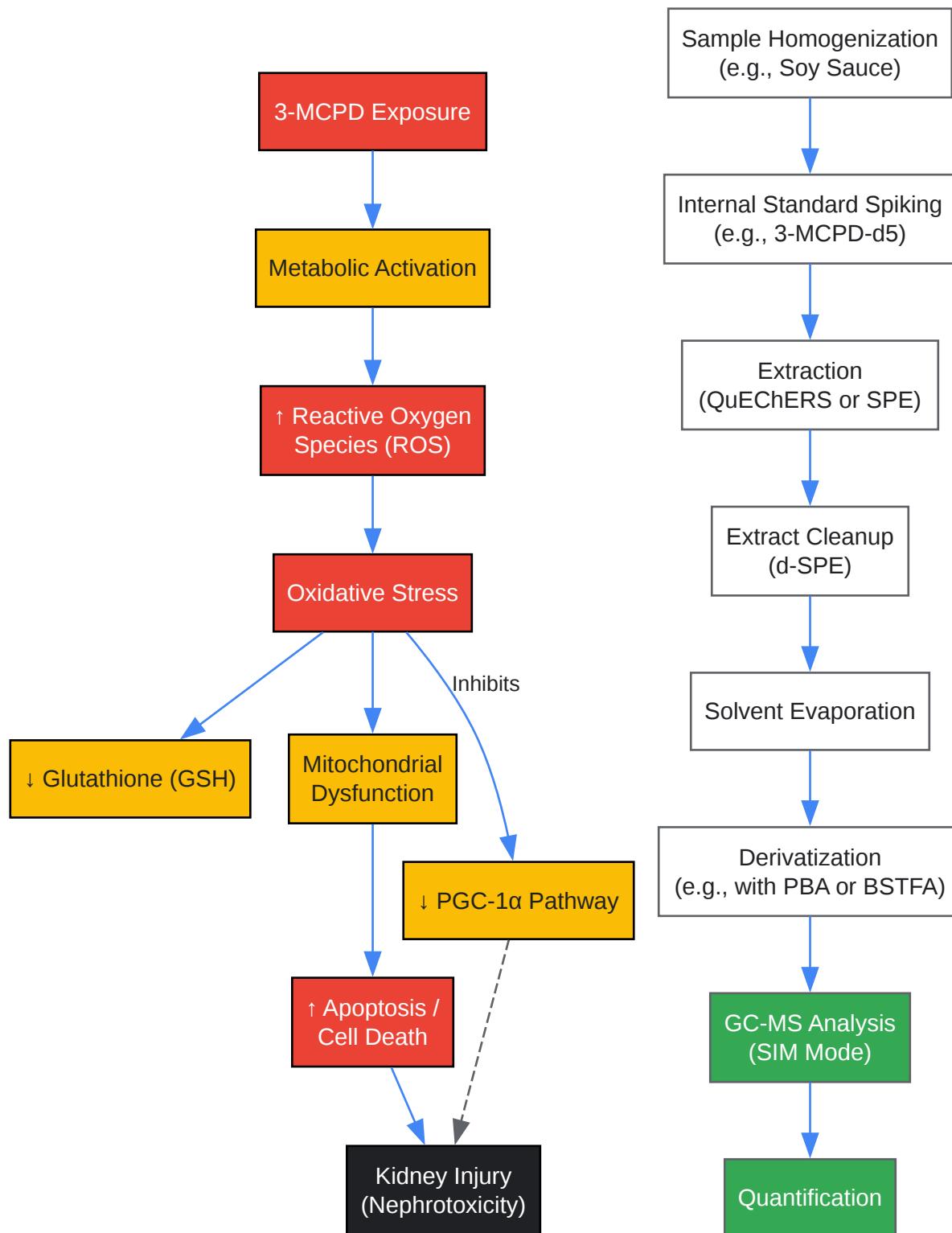
## Toxicology and Health Implications

The toxicity of **chloropropanols** is a significant public health concern. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established a provisional maximum tolerable daily intake (PMTDI) for 3-MCPD of 2 µg/kg of body weight, which was later revised to 4 µg/kg

bw.[2][5] For the genotoxic carcinogen 1,3-DCP, a safe level of intake has not been established, and its presence in food should be as low as reasonably achievable.[2]

## Mechanism of 3-MCPD-Induced Nephrotoxicity

The primary target organ for 3-MCPD toxicity is the kidney.[15] Chronic exposure leads to dose-dependent increases in serum creatinine and urea nitrogen, histological renal impairment, progressive nephropathy, and renal tubule dilation.[15] The underlying mechanism is believed to involve the induction of oxidative stress.[15] 3-MCPD metabolites can cause a surge in reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane permeability and the activation of cell death signaling pathways.[15] This oxidative stress depletes cellular antioxidants like glutathione (GSH) and alters the activity of antioxidant enzymes.[15] Studies have also suggested that the PGC-1 $\alpha$  signaling pathway, a key regulator of mitochondrial biogenesis and cellular energy metabolism, is implicated in the kidney injury caused by chronic 3-MCPD exposure.[15]

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